molecular formula C15H22N8O4 B11501313 {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol

{1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol

Cat. No.: B11501313
M. Wt: 378.39 g/mol
InChI Key: IINXSQKRNAISOE-UHFFFAOYSA-N
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Description

{1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol: is a complex organic compound featuring multiple functional groups, including morpholine, triazine, triazole, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol typically involves multi-step organic synthesis. The process begins with the preparation of the triazine core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. The triazole ring is then constructed via cycloaddition reactions, and finally, the hydroxymethyl group is introduced through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazine ring can undergo reduction to form a dihydrotriazine derivative.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    {1-[4,6-Bis(piperidin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol: Similar structure but with piperidine groups instead of morpholine.

    {1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol: Similar structure but with ethylamino groups instead of morpholine.

Uniqueness

The presence of morpholine groups in {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol imparts unique properties, such as increased solubility in water and enhanced ability to form hydrogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C15H22N8O4

Molecular Weight

378.39 g/mol

IUPAC Name

[1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-(hydroxymethyl)triazol-4-yl]methanol

InChI

InChI=1S/C15H22N8O4/c24-9-11-12(10-25)23(20-19-11)15-17-13(21-1-5-26-6-2-21)16-14(18-15)22-3-7-27-8-4-22/h24-25H,1-10H2

InChI Key

IINXSQKRNAISOE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C(=C(N=N3)CO)CO)N4CCOCC4

Origin of Product

United States

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